molecular formula C15H26IN3O4Si B1425302 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one CAS No. 666848-11-9

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

Cat. No. B1425302
CAS RN: 666848-11-9
M. Wt: 467.37 g/mol
InChI Key: GKUIXIRTAVPIGD-QJPTWQEYSA-N
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Description

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C15H26IN3O4Si and its molecular weight is 467.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Nucleoside Analogs

This compound is instrumental in the synthesis of nucleoside analogs, which are crucial for developing antiviral and anticancer drugs. The chemical's unique structure allows for the creation of novel nucleoside frameworks that can interfere with viral replication or target cancer cells with high specificity. For example, the synthesis and biological evaluation of various nucleoside analogs, including those with modifications at the 3′- and 5′-positions, demonstrate the compound's utility in medicinal chemistry and drug design (Schmidt, Eschgfäller, & Benner, 2003)[https://consensus.app/papers/synthesis-nucleoside-analogs-homologated-5′‐positions-schmidt/6735d3bab2ab5ef19ca809a01d047bcf/?utm_source=chatgpt].

Ligand Development for Receptor Studies

This compound also plays a role in developing ligands for histamine H4 receptor studies, illustrating its importance in understanding inflammatory and immune responses. Through systematic modification and optimization, researchers have identified potent ligands for the H4 receptor, indicating potential therapeutic targets for inflammation and pain (Altenbach et al., 2008)[https://consensus.app/papers/structureactivity-studies-series-altenbach/f779fa0a996155dfa76271b775f36295/?utm_source=chatgpt].

Intermediate in Organic Synthesis

Moreover, the compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with potential biological activities. Its use in synthesizing enantioenriched allenylindium reagents for addition to aldehydes showcases its role in creating stereochemically complex structures, pivotal in drug synthesis and organic chemistry (Johns, Grant, & Marshall, 2003)[https://consensus.app/papers/synthesis-utilization-indium-iodide-situ-formation-johns/42be073f4d3b52b49c9247adb18da466/?utm_source=chatgpt].

Contributions to Molecular Structure Studies

This compound also contributes to studies on molecular structure and bonding, as evidenced by research on its crystal structure. Such studies are essential for understanding the molecular basis of its reactivity and interactions, further informing its applications in drug design and synthesis (Li, Xiao, & Yang, 2014)[https://consensus.app/papers/synthesis-crystal-structure-li/e59f620978f259efac7d97a0942b0b13/?utm_source=chatgpt].

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26IN3O4Si/c1-15(2,3)24(4,5)22-8-11-10(20)6-12(23-11)19-7-9(16)13(17)18-14(19)21/h7,10-12,20H,6,8H2,1-5H3,(H2,17,18,21)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUIXIRTAVPIGD-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=NC2=O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26IN3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722512
Record name 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

CAS RN

666848-11-9
Record name 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Reactant of Route 2
4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Reactant of Route 3
4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Reactant of Route 4
4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Reactant of Route 6
4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

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